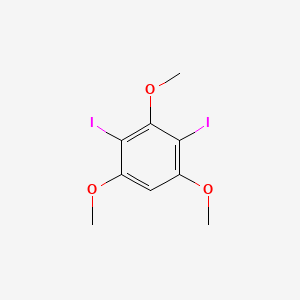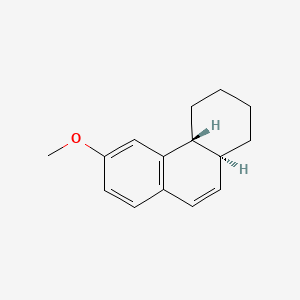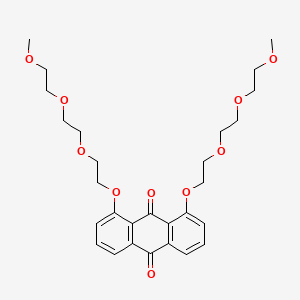![molecular formula C15H31NO2 B14298086 2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 125011-92-9](/img/structure/B14298086.png)
2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes an undec-10-en-1-yl group linked to an azanediyl group, and two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of undec-10-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Undec-10-en-1-amine+Ethylene oxide→2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(Docos-13-en-1-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(Hexadec-15-en-1-yl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
125011-92-9 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(undec-10-enyl)amino]ethanol |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h2,17-18H,1,3-15H2 |
InChI Key |
AECACYCWQUTIIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


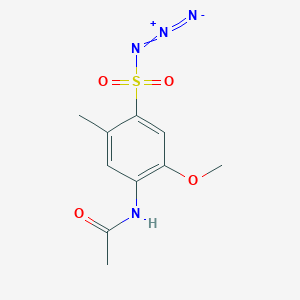
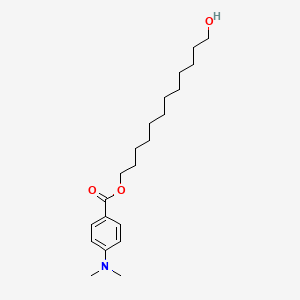
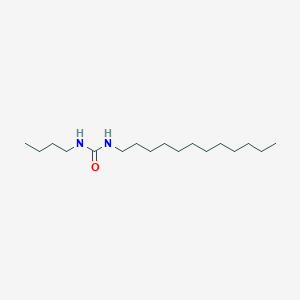
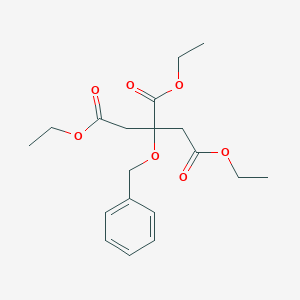
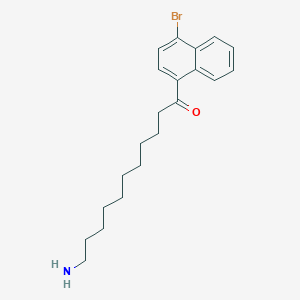
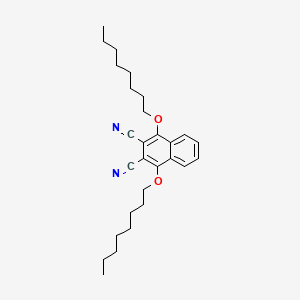

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
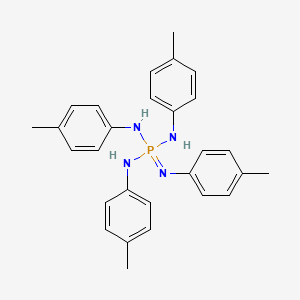
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
